molecular formula C14H27BrN2O3 B13881176 tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate

tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate

Cat. No.: B13881176
M. Wt: 351.28 g/mol
InChI Key: BKOUIYDKQQQBOI-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a pentan-3-ylamino group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the activity of certain enzymes .

Medicine: It can be used to design inhibitors for specific enzymes involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate involves the interaction of its functional groups with molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate moiety can also interact with active sites of enzymes, affecting their function .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate is unique due to the presence of both a bromoacetyl group and a pentan-3-ylamino group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H27BrN2O3

Molecular Weight

351.28 g/mol

IUPAC Name

tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate

InChI

InChI=1S/C14H27BrN2O3/c1-6-11(7-2)17(12(18)10-15)9-8-16-13(19)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,16,19)

InChI Key

BKOUIYDKQQQBOI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N(CCNC(=O)OC(C)(C)C)C(=O)CBr

Origin of Product

United States

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